molecular formula C14H21ClN4O B13406399 (2S,3R)-3-(6-chloropurin-9-yl)nonan-2-ol

(2S,3R)-3-(6-chloropurin-9-yl)nonan-2-ol

Cat. No.: B13406399
M. Wt: 296.79 g/mol
InChI Key: ZCWUBQATZFCJAX-WDEREUQCSA-N
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Description

(2S,3R)-3-(6-chloropurin-9-yl)nonan-2-ol is a synthetic organic compound that belongs to the class of purine derivatives. Purine derivatives are known for their wide range of biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R)-3-(6-chloropurin-9-yl)nonan-2-ol typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as nonane derivatives and chloropurine.

    Reaction Conditions: The reaction conditions may include the use of solvents like dimethyl sulfoxide (DMSO) or acetonitrile, and catalysts such as palladium or copper complexes.

    Purification: The final product is purified using techniques like column chromatography or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques like high-performance liquid chromatography (HPLC) is common.

Chemical Reactions Analysis

Types of Reactions

(2S,3R)-3-(6-chloropurin-9-yl)nonan-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve the use of hydrogen gas and a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydroxide or ammonia.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid derivative, while reduction may produce an alcohol or amine.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antiviral or anticancer properties.

    Medicine: Investigated for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S,3R)-3-(6-chloropurin-9-yl)nonan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Adenosine: A naturally occurring purine nucleoside with various biological functions.

    6-Chloropurine: A related compound with similar structural features.

    Nonanol: An alcohol derivative with a similar carbon chain length.

Uniqueness

(2S,3R)-3-(6-chloropurin-9-yl)nonan-2-ol is unique due to its specific stereochemistry and combination of functional groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C14H21ClN4O

Molecular Weight

296.79 g/mol

IUPAC Name

(2S,3R)-3-(6-chloropurin-9-yl)nonan-2-ol

InChI

InChI=1S/C14H21ClN4O/c1-3-4-5-6-7-11(10(2)20)19-9-18-12-13(15)16-8-17-14(12)19/h8-11,20H,3-7H2,1-2H3/t10-,11+/m0/s1

InChI Key

ZCWUBQATZFCJAX-WDEREUQCSA-N

Isomeric SMILES

CCCCCC[C@H]([C@H](C)O)N1C=NC2=C1N=CN=C2Cl

Canonical SMILES

CCCCCCC(C(C)O)N1C=NC2=C1N=CN=C2Cl

Origin of Product

United States

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